DPA-714

Neuroinflammation PET Imaging TSPO Radioligand Comparison Binding Potential (BPND)

Select DPA-714 for your TSPO-targeted PET studies. With a Ki of 7.0 nM, this second-generation pyrazolopyrimidine ligand enables direct F-18 labeling for neuroinflammation imaging. Its validated multi-region brain uptake (>3% ID/mL) and prolonged 20-40 min discrimination window make it optimal for longitudinal Alzheimer's disease models. The 8-fold lesion-to-contralateral uptake ratio and GMP-compliant radiosynthesis (55-71% RCY) ensure high-sensitivity quantification and multi-center trial supply. An essential reference standard for screening new TSPO ligands.

Molecular Formula C22H27FN4O2
Molecular Weight 398.5 g/mol
CAS No. 958233-07-3
Cat. No. B1670913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDPA-714
CAS958233-07-3
SynonymsDPA 714
DPA-714
DPA714
N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo(1,5-a)pyrimidin-3-yl)acetamide
Molecular FormulaC22H27FN4O2
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC=C(C=C3)OCCF)C)C
InChIInChI=1S/C22H27FN4O2/c1-5-26(6-2)20(28)14-19-21(17-7-9-18(10-8-17)29-12-11-23)25-27-16(4)13-15(3)24-22(19)27/h7-10,13H,5-6,11-12,14H2,1-4H3
InChIKeyFLZZFWBNYJNHMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DPA-714 (CAS 958233-07-3) for Neuroinflammation PET Imaging: Baseline TSPO Ligand Characteristics


DPA-714 is a second-generation, high-affinity ligand for the 18-kDa translocator protein (TSPO), a mitochondrial biomarker upregulated in activated microglia and macrophages during neuroinflammation [1]. It belongs to the pyrazolopyrimidine class and is specifically engineered with a fluorine atom at the 4-fluoroethoxy position, enabling direct fluorine-18 radiolabeling for positron emission tomography (PET) without structural modification [2]. In vitro binding assays demonstrate a dissociation constant (Ki) of 7.0 ± 0.4 nM for TSPO, establishing it as a potent, specific tool for imaging inflammatory processes in central nervous system disorders and peripheral diseases [3].

Why DPA-714 Cannot Be Directly Substituted with Other TSPO Ligands in Research Procurement


Interchanging TSPO-targeted PET tracers without empirical justification introduces significant risk to study validity due to pronounced variability in binding affinities, in vivo kinetics, metabolic stability, and genotype-dependent interactions [1]. Second-generation ligands like DPA-714 exhibit differential affinity for the human TSPO polymorphism (rs6971), where subjects are classified as high-affinity binders (HAB), low-affinity binders (LAB), or mixed-affinity binders (MAB), directly impacting quantifiable uptake [2]. Further, radiolabeling efficiency, brain penetration kinetics, and nonspecific binding profiles diverge substantially across the DPA-713, PBR28, PK11195, and GE-180 compound classes [3]. Therefore, procurement and experimental design demand evidence-based selection anchored to the specific, quantified performance metrics of DPA-714 in the intended application model.

Quantitative Differential Evidence for DPA-714 vs. PK11195, DPA-713, PBR28, and GE-180 in Neuroinflammation PET Imaging


DPA-714 Demonstrates 7-Fold Higher Binding Potential vs. PK11195 in In Vivo Rat Neuroinflammation Model

In a direct head-to-head comparison using a rat model of acute neuroinflammation (intrastriatal AMPA injection), [18F]DPA-714 exhibited a significantly higher in vivo binding potential (BPND) and ipsilateral-to-contralateral uptake ratio compared to both [11C]DPA-713 and the first-generation gold standard [11C]PK11195 [1]. Quantitative analysis revealed [18F]DPA-714's binding potential was approximately 7-fold higher than that of [11C]PK11195 under identical scanning conditions [1].

Neuroinflammation PET Imaging TSPO Radioligand Comparison Binding Potential (BPND)

DPA-714 Affinity (Ki = 0.91 nM vs. [3H]PK11195) Serves as Benchmark for Next-Generation TSPO Ligand Development

In competitive binding assays using rat kidney mitochondrial fractions, DPA-714 demonstrated a Ki value of 0.91 nM against [3H]PK11195, establishing a quantifiable affinity benchmark for the pyrazolopyrimidine class [1]. This value directly contextualizes the affinity of closely related analogues, such as the fluoroalkynyl derivatives (e.g., DPA-C5yne), which achieved Ki values in the range of 0.35–0.79 nM in the same assay system [1]. While some newer analogues show subnanomolar affinity, DPA-714 remains the most extensively validated and clinically translated compound in its class, offering a balanced profile of high affinity and proven in vivo performance [2].

TSPO Ligand Affinity In Vitro Binding Assay Radioligand Development

DPA-714 Brain Uptake Exceeds 3% ID/mL in Wild-Type Mice, Outperforming [11C]PBR28 in Regional Consistency

In a rigorous, same-subject comparative PET imaging study in wild-type (WT) and transgenic Alzheimer's disease (APP/PS1-21) mice, [18F]DPA-714 achieved peak brain uptake of just over 3% injected dose per milliliter (%ID/mL) across multiple brain regions [1]. In contrast, the widely used second-generation tracer [11C]PBR28 exceeded 4% ID/mL in only a single brain region in WT mice, indicating less consistent regional brain penetration [1]. Furthermore, [18F]DPA-714 demonstrated a more robust and sustained uptake difference between transgenic and wild-type mice, achieving statistical significance (p < 0.05) starting in the 20–40-minute post-injection window and increasing thereafter [1].

Brain Uptake Alzheimer's Disease Model Cross-Tracer Comparison

GMP-Compliant [18F]DPA-714 Radiosynthesis Achieves 55-71% Yield, Enabling Multi-Centre Clinical Trials

A fully automated, GMP-compliant radiosynthesis of [18F]DPA-714 on the Trasis AllinOne cassette-based system achieved consistently high radiochemical yields of 55-71% (n=6) with a precursor load of only 4 mg [1]. Molar activities ranged from 117-350 GBq/µmol at the end of synthesis, and a single production batch starting with 31-42 GBq of [18F]fluoride reliably yielded 13-20 GBq of the final tracer [1]. This represents a significant improvement over early reported yields of 16-35% using alternative methods and platforms [2].

Radiosynthesis GMP Production Clinical Translation

DPA-714 Demonstrates 8-Fold Higher Uptake in Neuroinflammatory Lesion vs. Contralateral Striatum in Rat Model

In the seminal characterization study using a rat model of unilateral quinolinic acid (QA) lesion, [18F]DPA-714 uptake in the ipsilateral (lesioned) striatum was 8-fold higher than in the contralateral (healthy) striatum [1]. This specific uptake was fully displaceable by pre-treatment with unlabeled DPA-714 (1 mg/kg), DPA-713 (1 mg/kg), or PK11195 (5 mg/kg), confirming TSPO-mediated specificity [1].

In Vivo Specificity Lesion-to-Background Ratio Neuroinflammation Model

Optimal Scientific and Translational Application Scenarios for DPA-714 Based on Quantitative Evidence


Longitudinal PET Imaging of Chronic Neuroinflammation in Alzheimer's Disease Models

Based on the direct comparative evidence showing sustained significant uptake differences between transgenic and wild-type mice from 20-40 minutes post-injection onward [1], DPA-714 is optimally suited for longitudinal studies monitoring progressive neuroinflammation in Alzheimer's disease. Its multi-region brain uptake profile (>3% ID/mL) and prolonged significant discrimination window facilitate the detection of subtle, widespread microglial activation patterns characteristic of chronic neurodegeneration [1].

Multi-Centre Clinical Trials Requiring Consistent, High-Activity GMP Tracer Supply

The validated GMP-compliant radiosynthesis on the Trasis AllinOne platform, achieving 55-71% radiochemical yield and 13-20 GBq per batch from 31-42 GBq starting [18F]fluoride [2], makes DPA-714 the TSPO tracer of choice for multi-centre clinical trials. This robust production process ensures reliable, high-activity supply, reduces per-dose costs, and minimizes inter-batch variability, which are critical factors for large-scale studies in neuroinflammatory, neuro-oncological, or systemic inflammatory diseases [2].

Preclinical Evaluation of Anti-Inflammatory Therapeutics in Acute and Focal Neuroinflammation Models

The demonstrated 8-fold lesion-to-contralateral uptake ratio in the QA lesion model [3] and the superior binding potential (≈7-fold higher than PK11195) in the AMPA-induced inflammation model [4] position DPA-714 as a highly sensitive tool for assessing the efficacy of novel anti-inflammatory compounds. The high contrast allows for precise quantification of therapeutic effects on reducing focal microglial/macrophage activation in stroke, traumatic brain injury, or multiple sclerosis animal models.

Benchmarking Novel TSPO Ligand Candidates in In Vitro Affinity and In Vivo Specificity Assays

Given its well-characterized binding affinity (Ki = 0.91 nM vs. [3H]PK11195) [5] and extensive in vivo validation, DPA-714 serves as an essential reference standard for screening and characterizing new TSPO-targeted ligands. Researchers developing next-generation pyrazolopyrimidines or alternative scaffolds can directly compare their in vitro Ki values and in vivo displacement profiles against the DPA-714 benchmark to assess improvements in affinity, selectivity, and brain penetrance [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for DPA-714

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.